molecular formula C10H15NO3S2 B14546676 1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline CAS No. 61998-36-5

1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline

Cat. No.: B14546676
CAS No.: 61998-36-5
M. Wt: 261.4 g/mol
InChI Key: RKDKYPPVKYXZKX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline is a sulfur-containing organic compound It is characterized by the presence of a proline moiety linked to a thioester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline typically involves the reaction of L-proline with a thioester precursor. One common method is the nucleophilic substitution reaction where the thiolate anion reacts with an alkyl halide to form the thioester linkage . The reaction conditions often require a base to deprotonate the thiol group, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The thioester linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various nucleophiles, including amines and alcohols, can react under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thioester derivatives with different nucleophiles.

Scientific Research Applications

1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline exerts its effects involves interactions with specific molecular targets. The thioester linkage can undergo hydrolysis, releasing the active proline derivative. This compound may interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-D-proline: The D-isomer of the compound.

    1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-glycine: A similar compound with glycine instead of proline.

    1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-alanine: A similar compound with alanine instead of proline.

Uniqueness

1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline is unique due to its specific proline moiety, which imparts distinct stereochemical properties and biological activity

Properties

CAS No.

61998-36-5

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

(2S)-1-(3-oxobutylsulfanylcarbothioyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO3S2/c1-7(12)4-6-16-10(15)11-5-2-3-8(11)9(13)14/h8H,2-6H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

RKDKYPPVKYXZKX-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)CCSC(=S)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(=O)CCSC(=S)N1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.